molecular formula C8H6BrNS2 B2811831 4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole CAS No. 881040-57-9

4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole

Cat. No.: B2811831
CAS No.: 881040-57-9
M. Wt: 260.17
InChI Key: OBLKELRJVZMTQG-UHFFFAOYSA-N
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Description

4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole is a useful research compound. Its molecular formula is C8H6BrNS2 and its molecular weight is 260.17. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazole derivatives, including compounds structurally similar to "4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole," involves reactions that yield compounds with potential antimicrobial properties. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized, demonstrating good antifungal and antibacterial activities. These compounds were further subjected to molecular docking studies to evaluate their potential as inhibitors of specific enzymes relevant to antifungal drug development (Sarojini et al., 2010).

Another study reported the interaction of (Z)-4-Bromo-1,3-di(2-thienyl)-2-buten-1-one with tertiary amines, leading to the synthesis of di(2-thienyl)azolo[a]pyridinium derivatives. This research contributes to the understanding of reactions involving brominated thienyl compounds and their potential applications in synthesizing novel heterocyclic systems (Potikha et al., 2010).

Biological Activity

Thiazole derivatives, including those structurally related to the compound of interest, have been evaluated for their biological efficacy. For example, 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives were synthesized and tested for biological activity, indicating the potential for further pharmaceutical development (Rodrigues & Bhalekar, 2015).

Properties

IUPAC Name

4-(4-bromo-5-methylthiophen-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS2/c1-5-6(9)2-8(12-5)7-3-11-4-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLKELRJVZMTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CSC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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